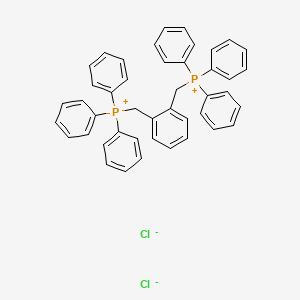
3,4-Dichloro-2-fluorobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2-fluorobenzotrifluoride, commonly referred to as 3,4-DCF, is a highly reactive, volatile, and toxic compound used in a variety of chemical and industrial processes. It is a halogenated hydrocarbon that is a colorless, non-flammable liquid with a pungent odor. 3,4-DCF is primarily used in the synthesis of pharmaceuticals, pesticides, and other chemical products, but it also has applications in medical research and as a laboratory reagent.
Mécanisme D'action
3,4-DCF is a highly reactive compound, and its mechanism of action is based on its ability to form strong bonds with other molecules. The compound is able to react with a variety of functional groups, including double bonds, amines, and thiols. It is also able to form bonds with protons, allowing it to act as a proton donor or acceptor.
Biochemical and Physiological Effects
3,4-DCF is a toxic compound and can cause serious health effects if inhaled or ingested. Inhalation of the compound can cause irritation of the eyes, nose, and throat, and can lead to respiratory and nervous system damage. Ingestion of 3,4-DCF can cause gastrointestinal irritation and can lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-DCF in laboratory experiments include its low cost, high reactivity, and wide availability. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, 3,4-DCF is a highly toxic compound and should be handled with caution. Additionally, it has a low boiling point and can easily evaporate, making it difficult to contain and control.
Orientations Futures
The potential future applications of 3,4-DCF include its use in the synthesis of novel pharmaceuticals and pesticides, as well as its potential use in medical research. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in hydrogenation reactions, and as a solvent in the synthesis of polymers. Additionally, 3,4-DCF could be used in the development of new analytical techniques and in the detection of proteins and other molecules. Finally, further research could be conducted to explore the potential uses of 3,4-DCF in industrial processes, such as in the production of polymers and other chemicals.
Méthodes De Synthèse
3,4-DCF is synthesized by the reaction between fluorobenzene and trichlorofluoromethane (CF3Cl). The reaction is typically carried out in a closed system, with the reactants mixed in a sealed container and heated to a temperature of approximately 150 °C. The reaction is exothermic and produces a gas that is then condensed into a liquid. The resulting product is a colorless, volatile liquid, which can then be further purified by distillation.
Applications De Recherche Scientifique
3,4-DCF is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in organic synthesis, as a catalyst in hydrogenation reactions, and as a solvent in the synthesis of polymers. Additionally, 3,4-DCF has been used in medical research as a laboratory reagent for the detection of proteins and other molecules.
Propriétés
IUPAC Name |
1,2-dichloro-3-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWHWVSBMGAZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-fluorobenzotrifluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)


![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)


![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)


